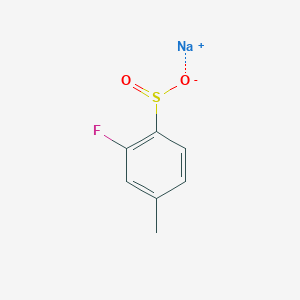![molecular formula C12H25NO3 B6237183 tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate CAS No. 944145-92-0](/img/no-structure.png)
tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate” is a compound with a molecular weight of 231.34 . It is also known as tBoc-amino alcohol . The IUPAC name for this compound is tert-butyl ®- (1-hydroxy-5-methylhexan-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3, (H,13,15)/t10-/m0/s1 . This indicates that the compound has a specific three-dimensional structure, which is crucial for its properties and interactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.34 . It is a carbamate derivative of an easily accessible alcohol and has been shown to be an effective building block for the synthesis of peptides and amino acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate has been utilized in various synthetic chemical processes. For example, it has been involved in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting its role in facilitating complex organic reactions (Padwa, Brodney & Lynch, 2003).
Crystal Structure Studies
- This compound has also been a subject of interest in crystallography. Studies have explored its isomorphous crystal structures, particularly in the context of hydrogen and halogen bonds involving carbonyl groups, demonstrating its significance in understanding molecular interactions (Baillargeon et al., 2017).
Intermediate in Synthesis
- It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in these syntheses showcases the compound's utility in creating nucleotide analogues for potential therapeutic applications (Ober et al., 2004).
Catalysis and Photoredox Reactions
- In the field of catalysis, this compound has been used in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones, demonstrating its utility in light-mediated chemical transformations (Wang et al., 2022).
Biotechnology and Enzymatic Reactions
- In biotechnological research, this compound has been synthesized using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This illustrates its potential in biosynthetic pathways and enzyme-catalyzed reactions (Liu et al., 2018).
Molecular Synthesis for Biologically Active Compounds
- It has also been synthesized as an intermediate in the production of biologically active compounds like jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Analytical Chemistry Applications
- The compound has been involved in chromatographic studies, like the effect of co-modifiers in cyclodextrin-modified mobile phases for the reversed-phase high-performance liquid chromatographic separation of polyaromatic hydrocarbons (Husain, Christian & Warner, 1995).
Zukünftige Richtungen
The compound has potential applications in the scientific community due to its multifunctionality. It has been shown to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . Such simple multifunctional compounds have the potential to form a wide range of interesting hydrogen bonding patterns in the solid state .
Wirkmechanismus
Target of Action
Tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate is a complex organic compound It’s known that carbamate derivatives often interact with enzymes or receptors in the body, modifying their activity .
Mode of Action
Carbamates typically work by interacting with their target proteins, leading to changes in the protein’s function
Biochemical Pathways
Carbamates can be involved in a variety of biochemical pathways depending on their specific structure and target
Pharmacokinetics
The compound’s molecular weight (23134 g/mol) suggests it may have suitable properties for absorption and distribution. The compound’s stability at normal temperatures may also influence its pharmacokinetics.
Result of Action
As a carbamate derivative, it may have a variety of potential effects depending on its specific targets
Action Environment
The action of this compound can be influenced by various environmental factors. Its stability at normal temperatures suggests it may be stable under a variety of environmental conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate involves the protection of the hydroxyl group of L-valinol followed by the reaction with tert-butyl chloroformate to form the tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate.", "Starting Materials": [ "L-valinol", "tert-butyl chloroformate", "diethyl ether", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Dissolve L-valinol in diethyl ether and add sodium bicarbonate to adjust the pH to 8-9.", "Add tert-butyl chloroformate dropwise to the solution while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Add water to the reaction mixture and extract the product with diethyl ether.", "Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure.", "Dissolve the residue in methanol and add sodium bicarbonate to adjust the pH to 8-9.", "Stir the reaction mixture for 2 hours at room temperature.", "Evaporate the solvent under reduced pressure to obtain tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate as a white solid." ] } | |
CAS-Nummer |
944145-92-0 |
Molekularformel |
C12H25NO3 |
Molekulargewicht |
231.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



